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Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, is a subject of significant interest in
medicinal chemistry due to the broad spectrum of biological activities exhibited by its
derivatives. As a privileged structure, its derivatives have shown promise as potent anticancer,
anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive
elucidation of the structure of 7-Aminoquinazolin-4-ol, including its physicochemical
properties, detailed spectral analysis, and a plausible synthetic route. Furthermore, this guide
explores the potential biological significance of this compound by examining its interaction with
key cellular signaling pathways, offering a foundation for future drug discovery and
development endeavors.

Physicochemical Properties

7-Aminoquinazolin-4-ol is a solid organic compound with the molecular formula CsH7N3O. A
summary of its key physicochemical properties is presented in Table 1.
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Property Value Reference
Molecular Formula CsH7Ns30

Molecular Weight 161.16 g/mol

CAS Number 90004-09-4

Appearance Off-white to pale yellow solid

Exists in equilibrium between

the -ol and -one forms, with the
Tautomeric Form quinazolin-4(3H)-one form

generally predominating in the

solid state.

Structural Elucidation through Spectroscopic
Analysis

The definitive structure of 7-Aminoquinazolin-4-ol is established through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of the
molecule. While specific experimental spectra for 7-Aminoquinazolin-4-ol are not readily
available in the public domain, a predicted H and 3C NMR spectral data interpretation is
provided based on the analysis of closely related quinazolinone derivatives. Spectra are
typically recorded in deuterated dimethyl sulfoxide (DMSO-ds).

IH NMR (Proton NMR) Predicted Data:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b184084?utm_src=pdf-body
https://www.benchchem.com/product/b184084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (3)

opm (Predicted) Multiplicity Integration Assignment

~12.0 brs 1H N3-H (amide proton)

~8.0 S 1H H-2

~7.8 d 1H H-5

~7.0 dd 1H H-6

~6.8 d 1H H-8

~5.5 s 2H -NHz (amino protons)
13C NMR (Carbon NMR) Predicted Data:

Chemical Shift (8) ppm (Predicted) Assighment

~165.0 C-4 (C=0)

~152.0 C-8a

~149.0 C-7

~147.0 C-2

~128.0 C-5

~118.0 C-4a

~115.0 C-6

~100.0 C-8

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in 7-

Aminoquinazolin-4-ol. The spectrum, typically acquired using a KBr pellet, would exhibit

characteristic absorption bands.
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Wavenumber (cm~?)

. Intensity Assignment
(Predicted)
N-H stretching (amine and
3400-3200 Strong, Broad ]
amide)
~3100 Medium Aromatic C-H stretching
~1680 Strong C=0 stretching (amide | band)
N-H bending (amine) and C=C
~1620 Strong ) ]
stretching (aromatic)
~1560 Medium C=N stretching
~1480 Medium Aromatic C=C stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information
about its fragmentation pattern. Under electron ionization (El), the molecular ion peak ([M]*)
would be observed at m/z 161.

m/z (Predicted) Interpretation
161 Molecular ion [M]*
144 [M - NHs]*

133 M- COJ*

117 [M - HNCOJ*

Synthesis of 7-Aminoquinazolin-4-ol

A plausible and commonly employed synthetic route to 7-Aminoquinazolin-4-ol involves a
cyclocondensation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2-Amino-4-
nitrobenzoic Acid
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This synthesis involves a two-step process: the formation of the quinazolinone ring followed by

the reduction of the nitro group.

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

In a round-bottom flask, a mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and an
excess of formamide (10-15 equivalents) is heated at 120-130 °C for 4-6 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid
is triturated with water.

The solid product is collected by vacuum filtration, washed thoroughly with water, and dried
to yield 7-nitroquinazolin-4(3H)-one.

Step 2: Reduction of 7-Nitroquinazolin-4(3H)-one to 7-Aminoquinazolin-4-ol

To a suspension of 7-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol, a reducing agent
such as tin(ll) chloride dihydrate (SnClz-2H20) (3-5 equivalents) is added.

Concentrated hydrochloric acid is added dropwise to the mixture, and the reaction is refluxed
for 2-4 hours.

After completion of the reaction (monitored by TLC), the mixture is cooled and the pH is
adjusted to ~8-9 with a saturated sodium bicarbonate solution.

The resulting precipitate is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol to
afford pure 7-Aminoquinazolin-4-ol.
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Synthesis workflow for 7-Aminoquinazolin-4-ol.

Potential Biological Significance and Signaling
Pathways

Quinazolinone derivatives are known to interact with various cellular signaling pathways,
contributing to their diverse pharmacological effects. While specific studies on 7-
Aminoquinazolin-4-ol are limited, its structural similarity to other bioactive quinazolinones
suggests potential involvement in key pathways implicated in cancer and inflammation.

PI3K/Akt Sighaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival,
proliferation, and metabolism.[1][2] Aberrant activation of this pathway is a hallmark of many
cancers. Several 4-aminoquinazoline derivatives have been reported to exhibit inhibitory
activity against PI3Ka, leading to the suppression of the PI3K/Akt pathway.[2] It is plausible that
7-Aminoquinazolin-4-ol could serve as a scaffold for the design of novel PI3K inhibitors.
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Potential inhibition of the PI3K/Akt signaling pathway.

MAPKI/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)
pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and
survival.[3] Dysregulation of the MAPK/ERK pathway is also frequently observed in cancer.[3]
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Certain heterocyclic compounds are known to modulate this pathway, and further investigation
is warranted to determine if 7-Aminoquinazolin-4-ol or its derivatives can exert similar effects.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) signaling pathway plays a pivotal role in the inflammatory
response and cell survival.[4] Chronic activation of NF-kB is associated with various
inflammatory diseases and cancers.[4] The quinazoline scaffold has been explored for its
potential to inhibit NF-kB activation, suggesting a possible avenue for the therapeutic
application of 7-Aminoquinazolin-4-ol derivatives in inflammatory conditions.

Conclusion

7-Aminoquinazolin-4-ol represents a valuable molecular scaffold with significant potential in
drug discovery. This technical guide has provided a detailed elucidation of its structure,
supported by predicted spectroscopic data and a reliable synthetic protocol. The exploration of
its potential interactions with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-kB
highlights promising directions for future research. The development of novel derivatives based
on the 7-Aminoquinazolin-4-ol core may lead to the discovery of potent and selective
therapeutic agents for a range of diseases, particularly cancer and inflammatory disorders.
Further experimental validation of the predicted data and in-depth biological evaluation are
crucial next steps in harnessing the full therapeutic potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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